molecular formula C10H11ClO3 B589835 Mecoprop-d6 CAS No. 1705649-54-2

Mecoprop-d6

Cat. No.: B589835
CAS No.: 1705649-54-2
M. Wt: 220.682
InChI Key: WNTGYJSOUMFZEP-YFNZQJCKSA-N
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Description

Mecoprop-d6 is a deuterated form of Mecoprop, a widely used herbicide. The compound is characterized by the presence of deuterium atoms in place of hydrogen atoms in both the aromatic ring and the methyl group. This isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mecoprop-d6 involves the incorporation of deuterium atoms into the Mecoprop molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: The use of deuterated reagents in the synthesis process ensures the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Techniques such as distillation and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Mecoprop-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro compounds and sulfonic acids.

Scientific Research Applications

Mecoprop-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the fate of Mecoprop in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in environmental studies to monitor the degradation and persistence of herbicides in the environment.

Mechanism of Action

Mecoprop-d6 exerts its effects by mimicking the plant hormone auxin. This leads to uncontrolled growth in broadleaf weeds, ultimately causing their death. The molecular targets include auxin receptors and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    Mecoprop: The non-deuterated form of Mecoprop-d6.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar mode of action.

    Dicamba: A herbicide that also mimics auxin and is used to control broadleaf weeds.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding the environmental and biological fate of herbicides. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the compound is required.

Properties

IUPAC Name

2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i1D3,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTGYJSOUMFZEP-YFNZQJCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C([2H])([2H])[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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